molecular formula C14H13ClN4O2 B327196 1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione

1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione

Cat. No.: B327196
M. Wt: 304.73 g/mol
InChI Key: IEHJULFKCGVXGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione is a chemical compound that belongs to the class of xanthine derivatives It is structurally related to caffeine and theobromine, which are well-known stimulants

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione typically involves the alkylation of theobromine with 2-chlorobenzyl chloride. The reaction is carried out in the presence of a base, such as potassium carbonate, in an aprotic solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the alkylation process, resulting in the formation of the desired compound.

Industrial Production Methods

Industrial production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with careful control of reaction conditions to ensure high yield and purity. The final product is purified using techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into dihydro derivatives.

    Substitution: The chlorobenzyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of derivatives with different functional groups.

Scientific Research Applications

1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione has several scientific research applications:

    Chemistry: It is used as a precursor in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential effects on cellular processes and enzyme activity.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various conditions, including neurological disorders and cardiovascular diseases.

    Industry: It is used in the development of new materials and as a chemical intermediate in various industrial processes.

Mechanism of Action

The mechanism of action of 1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione involves its interaction with specific molecular targets, such as adenosine receptors and phosphodiesterases. By binding to these targets, the compound can modulate various signaling pathways, leading to its observed biological effects. For example, its interaction with adenosine receptors can influence neurotransmitter release and neuronal activity.

Comparison with Similar Compounds

Similar Compounds

    Caffeine: A well-known stimulant that also acts on adenosine receptors.

    Theobromine: Another xanthine derivative with similar stimulant properties.

    Theophylline: Used in the treatment of respiratory diseases due to its bronchodilator effects.

Uniqueness

1-[(2-Chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione is unique due to the presence of the 2-chlorobenzyl group, which imparts distinct chemical and biological properties. This structural difference can lead to variations in its pharmacokinetics and pharmacodynamics compared to other xanthine derivatives.

Properties

Molecular Formula

C14H13ClN4O2

Molecular Weight

304.73 g/mol

IUPAC Name

1-[(2-chlorophenyl)methyl]-3,7-dimethylpurine-2,6-dione

InChI

InChI=1S/C14H13ClN4O2/c1-17-8-16-12-11(17)13(20)19(14(21)18(12)2)7-9-5-3-4-6-10(9)15/h3-6,8H,7H2,1-2H3

InChI Key

IEHJULFKCGVXGX-UHFFFAOYSA-N

SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=CC=C3Cl

Canonical SMILES

CN1C=NC2=C1C(=O)N(C(=O)N2C)CC3=CC=CC=C3Cl

Origin of Product

United States

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